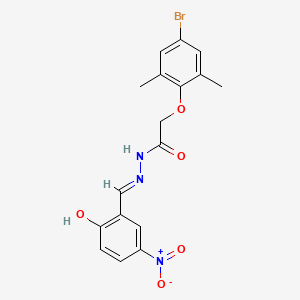![molecular formula C7H7N5O B3729823 7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)
7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one, also known as AMP-PNP, is a purine analog that has been widely used in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one binds to the active site of ATP-binding proteins and enzymes, mimicking the binding of ATP. However, unlike ATP, this compound cannot be hydrolyzed by these proteins and enzymes. This results in the formation of a stable complex between this compound and the protein or enzyme, which can be used to investigate the structure and function of these molecules.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, depending on the protein or enzyme it interacts with. For example, this compound can inhibit the activity of ATP-dependent enzymes, such as kinases and ATPases. It can also induce conformational changes in proteins, which can affect their function. In addition, this compound can compete with ATP for binding to proteins and enzymes, which can affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. It is also easy to synthesize and purify. In addition, this compound can be used to investigate the structure and function of proteins and enzymes that are difficult to study using other methods.
However, there are also limitations to using this compound in lab experiments. For example, it can only mimic the binding of ATP, but not the hydrolysis of ATP. This means that the effects of this compound on proteins and enzymes may not be the same as those of ATP. In addition, the use of this compound may not be suitable for studying certain biological processes that require the hydrolysis of ATP.
Orientations Futures
There are several future directions for the use of 7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one in scientific research. One direction is to investigate the structure and function of new proteins and enzymes using this compound. Another direction is to develop new analogs of this compound that can mimic the binding and hydrolysis of ATP more closely. Finally, this compound can be used to study the effects of mutations and genetic variations on protein and enzyme function.
Applications De Recherche Scientifique
7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one has been widely used in scientific research as a non-hydrolyzable ATP analog. It can mimic the binding of ATP to proteins and enzymes, which allows researchers to investigate various biological processes. For example, this compound has been used to study the mechanisms of DNA replication, protein synthesis, and ion channel function. It has also been used to investigate the structure and function of motor proteins, such as myosin and kinesin.
Propriétés
IUPAC Name |
2-amino-4-methyl-6H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-3-4-5(12-7(8)11-3)9-2-10-6(4)13/h2H,1H3,(H3,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBRZPGDVLXXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NC2=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-allyl-6-{[(3-methyl-2-pyridinyl)imino]methyl}phenol](/img/structure/B3729744.png)
![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)




![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-propyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729804.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)



